

# physicochemical properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

**Cat. No.:** B3018649

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-6-methoxybenzofuran-2-carboxylic acid**

## Foreword: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its rigid structure and rich electron density make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets, leading to applications in anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][3][4] **5-Bromo-6-methoxybenzofuran-2-carboxylic acid** is a member of this important class, possessing functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—that offer multiple avenues for synthetic modification and interaction with biological systems. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational development as a potential therapeutic agent or a key intermediate in drug synthesis.[5][6][7][8] This guide provides an in-depth exploration of these properties, focusing on both their theoretical importance and the practical methodologies for their determination.

## Molecular Profile and Core Physicochemical Data

**5-Bromo-6-methoxybenzofuran-2-carboxylic acid** (CAS No. 20073-19-2) is a substituted benzofuran derivative.<sup>[9][10]</sup> The interplay of its constituent functional groups dictates its overall behavior in both chemical and biological environments. The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, the methoxy group influences lipophilicity and metabolic stability, and the bromine atom adds to the molecular weight and can modulate binding affinities through halogen bonding.

A summary of its key computed and known physical properties is presented below. It is crucial to note that while computational predictions are valuable for initial assessment, experimental verification is the gold standard in drug development.

Property	Value / Predicted Value	Significance in Drug Development
Molecular Formula	$C_{10}H_7BrO_4$	Defines the elemental composition and exact mass.
Molecular Weight	271.06 g/mol <a href="#">[10]</a>	Influences diffusion rates and overall "drug-likeness" metrics.
Form	Solid <a href="#">[11]</a>	Affects handling, formulation, and dissolution characteristics.
Boiling Point	$399.7 \pm 37.0 \text{ } ^\circ\text{C}$ (at 760 mmHg) <a href="#">[12]</a>	Indicates thermal stability; relevant for synthesis and purification.
Density	$1.7 \pm 0.1 \text{ g/cm}^3$ <a href="#">[12]</a>	Important for formulation design and manufacturing processes.
LogP (Predicted)	2.82 <a href="#">[12]</a>	A measure of lipophilicity, critical for predicting membrane permeability and absorption.
pKa (Predicted)	~3-5	The carboxylic acid group is expected to have a pKa in the typical range for aromatic carboxylic acids, making it ionized at physiological pH. <a href="#">[13]</a>

## Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and exert its therapeutic effect.[\[8\]](#) Poor solubility is a leading cause of failure in drug development pipelines. For an acidic compound like **5-Bromo-6-methoxybenzofuran-2-carboxylic acid**, solubility is intrinsically linked to pH.

## Causality Behind Experimental Choices

The Shake-Flask Method is the definitive technique for determining thermodynamic solubility.<sup>[1]</sup> Its "gold standard" status comes from its principle: allowing a compound to reach true thermodynamic equilibrium between its solid phase and a saturated aqueous solution. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by starting from a DMSO stock, potentially leading to supersaturated and unstable solutions.<sup>[7][8]</sup> For lead optimization and pre-formulation, understanding the true equilibrium solubility is non-negotiable.

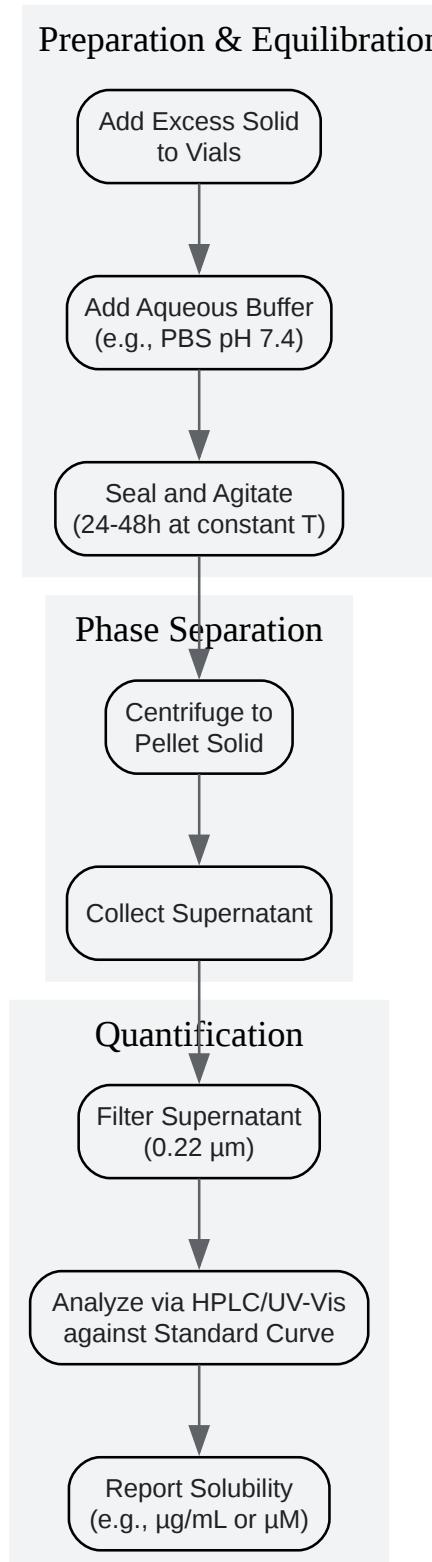
## Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of the title compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions.

- Preparation: Add an excess amount of solid **5-Bromo-6-methoxybenzofuran-2-carboxylic acid** to a series of replicate glass vials. The excess is critical to ensure that an equilibrium with the solid phase is maintained.
- Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.
- Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached.<sup>[2][14]</sup>
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended microparticles.
- Sampling: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid material is disturbed.
- Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any final traces of particulate matter.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC), against a standard curve prepared with known concentrations of the compound.[2][7]

- Reporting: The average concentration from the replicate vials is reported as the thermodynamic solubility at the specified pH and temperature.

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Caption: Workflow for the Shake-Flask Solubility Assay.

## Acidity (pKa): The Driver of In Vivo Behavior

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates the degree of ionization at a given pH. This is profoundly important because the ionized (charged) and unionized (neutral) forms of a drug have drastically different properties: the neutral form is typically more lipid-soluble and can more easily cross cell membranes, while the ionized form is more water-soluble.<sup>[5][8]</sup> Given its carboxylic acid group, **5-Bromo-6-methoxybenzofuran-2-carboxylic acid** is expected to be predominantly ionized at the physiological pH of 7.4.

## Causality Behind Experimental Choices

Potentiometric titration is the most direct and accurate method for pKa determination.<sup>[3][5][15]</sup> The method's trustworthiness stems from its fundamental principle: it measures the pH of a solution as a function of the volume of added titrant (a strong base for an acidic analyte). The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization where  $\text{pH} = \text{pKa}$ .<sup>[4]</sup> This method is robust, highly precise, and provides a direct thermodynamic measurement.<sup>[15]</sup>

## Experimental Protocol: pKa Determination by Potentiometric Titration

- System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).<sup>[5]</sup>
- Sample Preparation: Accurately weigh and dissolve a sample of **5-Bromo-6-methoxybenzofuran-2-carboxylic acid** in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to create a solution of known concentration (e.g., 1-10 mM).<sup>[3]</sup>
- Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.<sup>[5]</sup>
- Initial Acidification: For an acidic analyte, add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to ensure the titration starts with the compound fully protonated.

- Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using an automated burette.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, calculate the first or second derivative of the curve to precisely locate the inflection point.[\[4\]](#)
- Validation: Perform a minimum of three replicate titrations to ensure reproducibility.[\[5\]](#)



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Caption: Logical flow of pKa determination via potentiometry.

## Lipophilicity (LogP/LogD): A Predictor of Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[\[6\]](#) It is typically expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for both ionized and neutral forms).

## Causality Behind Experimental Choices

While the shake-flask method is the traditional way to measure LogP, it can be time-consuming and requires a significant amount of pure compound.[\[6\]](#) For drug discovery settings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable alternative.[\[6\]](#)[\[16\]](#) The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system

with compounds of known LogP values, a robust correlation can be established to determine the LogP of an unknown compound from its retention time.[17][18] This method is fast, requires very little sample, and is less sensitive to impurities.[16][19]

## Experimental Protocol: LogP Determination by RP-HPLC

- System Setup: Use a C18 reverse-phase HPLC column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- Calibration:
  - Prepare a set of 5-7 calibration standards—compounds with a range of well-documented LogP values that bracket the expected LogP of the analyte.
  - Inject each standard individually onto the HPLC system and record its retention time ( $t_R$ ).
  - Determine the column dead time ( $t_0$ ) by injecting a non-retained compound (e.g., uracil).
  - For each standard, calculate the capacity factor,  $k = (t_R - t_0) / t_0$ .
  - Plot the known LogP values of the standards against their corresponding  $\log(k)$  values. Perform a linear regression to generate a calibration curve and its equation (e.g.,  $\text{LogP} = m * \log(k) + c$ ).[6]
- Sample Analysis:
  - Dissolve **5-Bromo-6-methoxybenzofuran-2-carboxylic acid** in the mobile phase.
  - Inject the sample onto the same HPLC system under identical conditions used for the standards.
  - Record its retention time ( $t_R$ ).
- Calculation:
  - Calculate the capacity factor ( $k$ ) for the analyte.

- Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its log(k) value.

## Spectral Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. For **5-Bromo-6-methoxybenzofuran-2-carboxylic acid**, the following characteristic absorptions are expected:

- O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300  $\text{cm}^{-1}$ , resulting from strong hydrogen bonding between molecules.[20][21]
- C-H Stretch (Aromatic/Alkene): Sharp peaks just above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic -OCH<sub>3</sub>): Sharp peaks just below 3000  $\text{cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725  $\text{cm}^{-1}$ . Conjugation with the benzofuran ring system will likely place this absorption at the lower end of the range.[20][21]
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch (Carboxylic Acid & Ether): Strong bands in the 1000-1300  $\text{cm}^{-1}$  region.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR:
  - COOH Proton: A highly deshielded, often broad singlet appearing far downfield, typically between 10-13 ppm. This signal will disappear upon addition of D<sub>2</sub>O due to proton exchange.[22][23]
  - Aromatic Protons: The protons on the benzofuran ring will appear in the aromatic region (approx. 7.0-8.0 ppm). We would expect two singlets for the protons at the C4 and C7

positions.

- Furan Proton: The proton at the C3 position of the furan ring will likely appear as a singlet in the 7.0-7.5 ppm range.
- -OCH<sub>3</sub> Protons: A sharp singlet integrating to 3 protons, typically in the 3.8-4.0 ppm range.
- <sup>13</sup>C NMR:
  - Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 165-180 ppm.[22] [23]
  - Aromatic & Furan Carbons: Multiple signals in the 100-160 ppm range. The carbons attached to oxygen will be the most deshielded. The carbon attached to bromine (C5) will be shifted relative to an unsubstituted carbon.
  - Methoxy Carbon (-OCH<sub>3</sub>): A signal around 55-60 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

- Molecular Ion (M<sup>+</sup>): The parent peak should appear at m/z corresponding to the molecular weight (270/272 for C<sub>10</sub>H<sub>7</sub><sup>79</sup>BrO<sub>4</sub> / C<sub>10</sub>H<sub>7</sub><sup>81</sup>BrO<sub>4</sub>). The characteristic isotopic pattern of bromine (a near 1:1 ratio for the M<sup>+</sup> and M+2 peaks) will be a key diagnostic feature.
- Key Fragmentation Pathways: Common fragmentation for carboxylic acids includes the loss of -OH (M-17) and the loss of -COOH (M-45).[22] Further fragmentation of the benzofuran ring would also be expected.

## Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of **5-Bromo-6-methoxybenzofuran-2-carboxylic acid**—its solubility, acidity, and lipophilicity—are not independent variables but rather interconnected parameters that collectively govern its drug-like potential. The methodologies detailed in this guide provide a robust framework for the experimental determination of these critical attributes. A thorough characterization, grounded in the principles of scientific integrity and validated

protocols, is the essential first step in transforming a promising molecular scaffold into a viable therapeutic candidate.

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